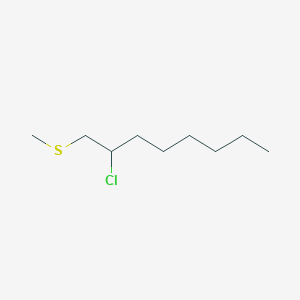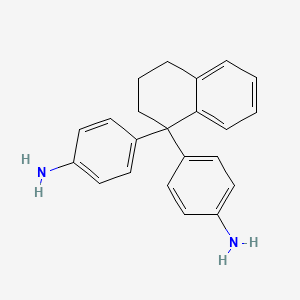
4,4'-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline is an organic compound that features a tetrahydronaphthalene core with two aniline groups attached at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The hydrogenation process can be carried out using nickel catalysts under high pressure and temperature conditions . The subsequent attachment of aniline groups can be achieved through electrophilic aromatic substitution reactions using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline may involve continuous flow reactors to ensure efficient hydrogenation and substitution reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated tetrahydronaphthalene derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline.
Aniline: A simple aromatic amine that forms the basis for the aniline groups in the compound.
Naphthalene: The parent compound from which 1,2,3,4-tetrahydronaphthalene is derived.
Uniqueness
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline is unique due to its combination of a tetrahydronaphthalene core and two aniline groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
113505-07-0 |
|---|---|
Molecular Formula |
C22H22N2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-3,4-dihydro-2H-naphthalen-1-yl]aniline |
InChI |
InChI=1S/C22H22N2/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)15-3-5-16-4-1-2-6-21(16)22/h1-2,4,6-14H,3,5,15,23-24H2 |
InChI Key |
YPJLCHMNNXBJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



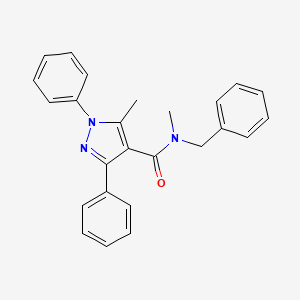
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
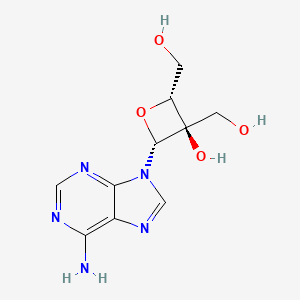
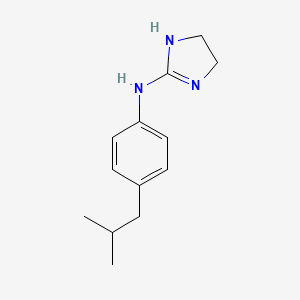
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

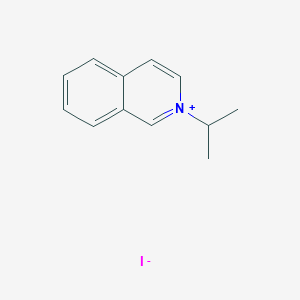
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
